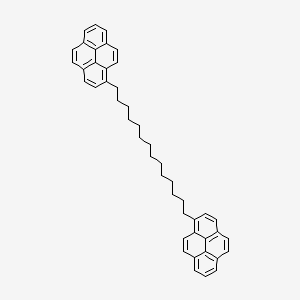
1,1'-(Tetradecane-1,14-diyl)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tetradecane-1,14-diyl)dipyrene is a chemical compound characterized by the presence of two pyrene units connected by a tetradecane chain. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-(Tetradecane-1,14-diyl)dipyrene typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and tetradecane.
Reaction Conditions: The pyrene units are functionalized to introduce reactive groups, such as halides or hydroxyl groups.
Coupling Reaction: The functionalized pyrene units are then coupled with tetradecane under specific conditions, often using catalysts like palladium or nickel to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 1,1’-(Tetradecane-1,14-diyl)dipyrene.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1,1’-(Tetradecane-1,14-diyl)dipyrene undergoes various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene or tetrahydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid.
Major Products: The major products depend on the specific reaction conditions but can include functionalized pyrenes, quinones, and hydrogenated pyrenes.
Scientific Research Applications
1,1’-(Tetradecane-1,14-diyl)dipyrene has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in studying biological membranes and cellular processes where fluorescence tagging is required.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
Mechanism of Action
The mechanism of action of 1,1’-(Tetradecane-1,14-diyl)dipyrene is primarily related to its fluorescence and electronic properties. The compound can interact with various molecular targets, including:
Fluorescence: The pyrene units absorb light and emit fluorescence, which can be used to track and analyze molecular interactions.
Electronic Pathways: The compound can participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
1,1’-(Tetradecane-1,14-diyl)dipyrene can be compared with other similar compounds, such as:
1,1’-(Dodecane-1,12-diyl)dipyrene: Similar structure but with a shorter alkane chain.
1,1’-(Hexadecane-1,16-diyl)dipyrene: Similar structure but with a longer alkane chain.
Tetradecane-1,14-diyl bis(2-methylacrylate): Different functional groups but similar alkane chain length.
The uniqueness of 1,1’-(Tetradecane-1,14-diyl)dipyrene lies in its specific chain length and the presence of pyrene units, which confer distinct fluorescence and electronic properties.
Properties
CAS No. |
61549-35-7 |
|---|---|
Molecular Formula |
C46H46 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
1-(14-pyren-1-yltetradecyl)pyrene |
InChI |
InChI=1S/C46H46/c1(3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37)2-4-6-8-10-12-16-34-22-24-40-28-26-36-18-14-20-38-30-32-42(34)46(40)44(36)38/h13-14,17-32H,1-12,15-16H2 |
InChI Key |
PAAMYGHPPZEQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















